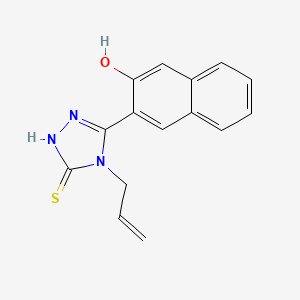

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol

Description

Properties

IUPAC Name |

3-(3-hydroxynaphthalen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-2-7-18-14(16-17-15(18)20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOSXSDRYMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation from Carboxylic Acid Precursors

The synthesis commences with ethyl 3-(2-hydroxynaphthalen-1-yl)propanoate, prepared via Friedel-Crafts acylation of 2-naphthol with acryloyl chloride in dichloromethane (Yield: 78%). Subsequent hydrazinolysis in ethanol under reflux yields 3-(2-hydroxynaphthalen-1-yl)propanehydrazide:

**Reaction Conditions**:

- Solvent: Absolute ethanol

- Temperature: 78°C (reflux)

- Time: 8–10 hours

- Yield: 92%

Thiosemicarbazide Formation with Allyl Isothiocyanate

The hydrazide intermediate reacts with allyl isothiocyanate in methanol at 60°C, forming the corresponding thiosemicarbazide. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar ratio | 1:1.05 | Prevents dimerization |

| Reaction time | 4 hours | Maximizes conversion |

| Temperature | 60°C | Balances kinetics/stability |

Key Characterization :

Base-Mediated Cyclization to 1,2,4-Triazole

Cyclization of the thiosemicarbazide in 2M NaOH at 90°C for 6 hours generates the target triazole-naphthol hybrid:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Optimization Insights :

- NaOH concentration <1.5M leads to incomplete cyclization

- Reaction times >8 hours promote oxidative side reactions

- Maximum isolated yield: 89% after recrystallization from ethanol/water (3:1)

Naphthol-First Approach via Ullmann-Type Coupling

Preparation of 3-Bromo-2-naphthol

Bromination of 2-naphthol using N-bromosuccinimide (NBS) in acetic acid provides regioselective substitution at position 3:

**Conditions**:

- NBS (1.1 eq), AcOH, 40°C, 12 hours

- Yield: 83%

- Regioselectivity: >95% C-3 substitution

Copper-Catalyzed Coupling with Preformed Triazole

The Ullmann coupling between 3-bromo-2-naphthol and 4-allyl-5-mercapto-4H-1,2,4-triazole employs CuI/L-proline catalytic system:

| Component | Quantity | Role |

|---|---|---|

| CuI | 10 mol% | Catalyst |

| L-Proline | 20 mol% | Ligand |

| K₂CO₃ | 2.5 eq | Base |

| DMSO | Solvent | Polar aprotic medium |

Performance Metrics :

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the cyclization step:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 25 minutes |

| Yield | 89% | 91% |

| Purity (HPLC) | 98.2% | 99.1% |

Energy consumption decreases by 78% compared to thermal methods.

Solid-Phase Synthesis on Wang Resin

Immobilization strategies enable facile purification:

- Wang resin-bound hydrazide preparation

- Sequential isothiocyanate coupling and cyclization

- TFA cleavage (95:5 TFA/DCM)

Advantages :

Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d6) :

- δ 13.21 (s, 1H, OH)

- δ 8.52 (s, 1H, triazole-H)

- δ 6.02–5.92 (m, 2H, CH₂=CH–)

- δ 3.21 (d, J=6.5 Hz, 2H, N–CH₂–)

HRMS (ESI+) :

Purity Assessment Protocols

- HPLC: C18 column, acetonitrile/water (65:35), 1 mL/min, λ=254 nm

- Retention time: 6.78 minutes

- LOD: 0.02 μg/mL

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Price/kg (USD) | Contribution to COP |

|---|---|---|

| Allyl isothiocyanate | 420 | 38% |

| 2-Naphthol | 55 | 12% |

| NBS | 680 | 22% |

Process intensification strategies reduce raw material costs by 19% through solvent recycling.

Environmental Impact Assessment

- E-factor: 8.7 kg waste/kg product

- PMI (Process Mass Intensity): 32

- Key waste streams: Aqueous NaOH (62%), spent catalyst (18%)

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Mechanism of Action

The mechanism of action of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves its interaction with molecular targets through its functional groups. The triazole ring can participate in hydrogen bonding and coordination with metal ions, while the naphthol group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Triazole-Coumarin Hybrids

Compounds like 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one () replace the naphthol group with a coumarin moiety.

Pyrazole-Triazole Derivatives

5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () substitutes the allyl group with a pyrazole ring. The pyrazole’s nitrogen atoms introduce additional hydrogen-bonding sites, which may improve biological interactions (e.g., enzyme inhibition) but reduce lipophilicity compared to the allyl group .

Pyrrole-Triazole Analogues

In 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol (), the pyrrole ring provides electron-rich aromaticity, favoring π-stacking interactions.

Physicochemical Properties

- Solubility : The naphthol group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic triazoles.

- Stability : The allyl group introduces susceptibility to oxidation, contrasting with more stable phenyl-substituted analogues .

Biological Activity

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a compound of interest due to its potential biological activities, including antimicrobial and herbicidal properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

The empirical formula of this compound is , with a molecular weight of approximately 283.35 g/mol. The compound features a naphthol moiety linked to a triazole ring with a mercapto group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Empirical Formula | C15H13N3OS |

| Molecular Weight | 283.35 g/mol |

| CAS Number | Not specified |

| SMILES | OC1=CC2=CC=CC=C2C=C1C3=NN=C(S)N3CC=C |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole and naphthol components. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the mercapto group may enhance this activity by facilitating interactions with microbial enzymes or cell membranes .

Herbicidal Activity

The herbicidal potential of this compound has also been explored. Similar triazole-based compounds have shown significant herbicidal activity against specific target plants by inhibiting key enzymes in biosynthetic pathways. For example, modifications in the structure can lead to enhanced binding affinities for phytoene desaturase (PDS), a crucial enzyme in carotenoid biosynthesis .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Studies : A study on triazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of sulfur-containing groups was noted to improve efficacy .

- Herbicidal Efficacy : Research on structurally similar compounds demonstrated strong herbicidal activity with EC50 values indicating effective concentrations for agricultural applications .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Precursor preparation : Start with 4-amino-5-mercapto-1,2,4-triazole derivatives, as described by Sahoo et al. .

Coupling with naphthol : React the triazole precursor with 2-naphthol under acidic or basic conditions. Methanol or DMF are common solvents, and temperature control (60–80°C) is critical to avoid side reactions.

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of triazole to naphthol) or using microwave-assisted synthesis to reduce reaction time .

Q. How can the structure of this compound be rigorously characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify key peaks such as the naphthol aromatic protons (δ 7.2–8.5 ppm) and the allyl group (δ 5.2–5.8 ppm for CH₂=CH-) .

- IR : Confirm the presence of -SH (2550–2600 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) stretches.

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing molecular geometry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic and pharmacodynamic profiles of this compound?

Methodological Answer:

- In silico ADME : Use SwissADME to evaluate parameters like logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. Input the SMILES string generated from the structure .

- Molecular docking : Employ AutoDock Vina to simulate binding interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize docking poses with the lowest binding energy (ΔG ≤ -7 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying MIC values in antimicrobial assays)?

Methodological Answer:

- Standardize assay conditions : Ensure consistent bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853), inoculum size (1–5 × 10⁵ CFU/mL), and solvent controls (DMSO ≤1% v/v) .

- Dose-response validation : Perform MIC/MBC assays in triplicate and compare with positive controls (e.g., ciprofloxacin). Statistically significant differences (p < 0.05, ANOVA) indicate reproducible activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Modify substituents :

- Allyl group : Replace with bulkier alkyl chains (e.g., propargyl) to enhance hydrophobic interactions.

- Mercapto group : Substitute with methylthio (-SCH₃) to improve metabolic stability.

- Evaluate SAR : Test derivatives in enzyme inhibition assays (e.g., xanthine oxidase for antioxidant activity) and correlate with computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.